N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: is a complex organic compound belonging to the class of pyrazolotriazines This compound is notable for its unique structural features, which include a pyrazolo[5,1-c][1,2,4]triazine core, substituted with chlorophenyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:
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Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: : This step often begins with the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions. The reaction may require catalysts like Lewis acids and solvents such as acetonitrile or dimethylformamide (DMF).
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Substitution Reactions: : The introduction of the chlorophenyl, dimethyl, and phenyl groups is achieved through substitution reactions. These reactions can be facilitated by reagents like chlorinating agents (e.g., thionyl chloride) and alkylating agents (e.g., methyl iodide).
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Amidation: : The final step involves the formation of the carboxamide group. This can be accomplished by reacting the intermediate compound with an amine, such as 4-chloroaniline, under conditions that promote amide bond formation, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
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Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities. Typical reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br_2), nitric acid (HNO_3), and sulfuric acid (H_2SO_4).
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: Br_2 in acetic acid for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogens, nitro, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets suggests potential as a therapeutic agent, possibly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It could also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- N-(4-chlorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- N-(4-chlorophenyl)-4,7-dimethyl-8-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Uniqueness
N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and phenyl groups, along with the dimethyl substitution, enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H16ClN5O |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN5O/c1-12-17(14-6-4-3-5-7-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-8-15(21)9-11-16/h3-11H,1-2H3,(H,22,27) |
InChI Key |
QZYYVWFXRAQCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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